molecular formula C13H7BrF2N2 B8390798 2-(2-bromo-phenyl)-5,6-difluoro-1H-benzoimidazole

2-(2-bromo-phenyl)-5,6-difluoro-1H-benzoimidazole

Cat. No. B8390798
M. Wt: 309.11 g/mol
InChI Key: CNIDPBQBEIGRNH-UHFFFAOYSA-N
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Patent
US08309581B2

Procedure details

The title compound was prepared in analogy to Example 19, intermediate c, from 4,5-difluoro-benzene-1,2-diamine (CAS Reg. No. 76179-40-3) and 2-bromo-benzoic acid (CAS Reg. No. 88-65-3). Yellow solid (85%). MS (Turbo Spray): m/z=273.0 (M+H).
Name
intermediate c
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([C:8]2[N:12](CC3C=C(C=CC=3)C(O)=O)[C:11]3[CH:23]=[C:24]([F:28])[C:25]([F:27])=[CH:26][C:10]=3[N:9]=2)=[C:4](OCC2CCCC2)[CH:3]=1.FC1C=C(N)C(N)=CC=1F.[Br:46]C1C=CC=CC=1C(O)=O>>[Br:46][C:4]1[CH:3]=[CH:2][CH:7]=[CH:6][C:5]=1[C:8]1[NH:12][C:11]2[CH:23]=[C:24]([F:28])[C:25]([F:27])=[CH:26][C:10]=2[N:9]=1

Inputs

Step One
Name
intermediate c
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=C(C=C1)C1=NC2=C(N1CC=1C=C(C(=O)O)C=CC1)C=C(C(=C2)F)F)OCC2CCCC2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C(=CC1F)N)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C(=O)O)C=CC=C1
Step Three
Name
solid
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=CC=C1)C1=NC2=C(N1)C=C(C(=C2)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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